3beta-Acetoxyurs-12-en-11-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50O3 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1 |
InChI Key |
JPJFFXBKQYGGMF-OPRPSYRCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 3beta Acetoxyurs 12 En 11 One
Botanical Sources and Phytogeographical Distribution of 3beta-Acetoxyurs-12-en-11-one
The distribution of this compound in the plant kingdom is a subject of ongoing research. To date, it has been identified and isolated from several distinct plant species, each with its own unique phytogeographical range.
Morus mesozygia, a species of mulberry tree, is a known botanical source of this compound. The stem bark of this tree, in particular, has been found to contain the compound. The isolation process from this plant material typically involves initial extraction with organic solvents, followed by chromatographic separation to yield the pure compound. The presence of this triterpenoid (B12794562) in Morus mesozygia contributes to the chemotaxonomic profile of this species.
The leaves of Ficus hirta Vahl, a fig species, have also been identified as a source of this compound. Phytochemical investigations of this plant have led to the successful isolation of this triterpenoid, among other secondary metabolites. The occurrence of this compound in Ficus hirta underscores the diversity of chemical constituents within the Ficus genus.
Research has confirmed the presence of 3beta-acetoxy-urs-12-ene-11-one in the stems of Stelmatocrypton khasianum. nih.govresearchgate.net In one study, this compound was isolated alongside a new triterpenoid, 2alpha-,3beta,-,19alpha-trihydroxy-urs-12-ene-24,28-dioic acid, and vomifoliol. nih.govresearchgate.net The structural elucidation of 3beta-acetoxy-urs-12-ene-11-one from this source was accomplished through chemical and spectroscopic methods. nih.govresearchgate.net
The ursane (B1242777) skeleton is a common structural motif in a variety of pentacyclic triterpenoids found across the plant kingdom. The oleo-gum resin of Boswellia species, for instance, is a rich source of ursane-type triterpenes. tandfonline.commaseno.ac.ke Phytochemical studies on Boswellia rivae have led to the isolation of novel ursane derivatives, such as 3-oxo-24-acetoxy-11α-hydroxy-urs-12-ene and methyl 3α-acetoxy-11α-methoxy-urs-12-en-24-oate. tandfonline.commaseno.ac.ke Similarly, the resin of Boswellia carterii has yielded a range of pentacyclic triterpenoids, including those with oleanane (B1240867), ursane, and lupane skeletons. cjnmcpu.com The study of these related compounds provides valuable insights into the structural diversity and biosynthesis of ursane triterpenoids.
| Plant Species | Part Used | Isolated Ursane Triterpenoids |
| Morus mesozygia | Stem Bark | This compound |
| Ficus hirta Vahl | Leaves | This compound |
| Stelmatocrypton khasianum | Stems | This compound, 2alpha-,3beta,-,19alpha-trihydroxy-urs-12-ene-24,28-dioic acid |
| Boswellia rivae | Oleo-gum Resin | 3-oxo-24-acetoxy-11α-hydroxy-urs-12-ene, Methyl 3α-acetoxy-11α-methoxy-urs-12-en-24-oate |
| Boswellia carterii | Resin | Various oleanane, ursane, and lupane-type triterpenoids |
Extraction and Purification Strategies for this compound
The isolation of this compound from its natural sources relies on established techniques in natural product chemistry, with solvent extraction being a fundamental first step.
Solvent extraction is a primary method for isolating triterpenoids from plant materials. The choice of solvent is crucial and is often based on the polarity of the target compounds. For triterpenoids, which are generally non-polar to moderately polar, solvents such as ethanol, methanol, chloroform, and acetone are commonly used.
The general process involves the following steps:
Preparation of Plant Material : The plant material (e.g., stem bark, leaves) is first dried and then ground into a fine powder to increase the surface area for extraction.
Extraction : The powdered plant material is then subjected to extraction with a selected solvent. This can be done through various methods, including maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). nih.govvjs.ac.vn
Concentration : The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
Fractionation and Purification : The crude extract is subsequently subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to separate the different components. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Further purification can be achieved through techniques like preparative high-performance liquid chromatography (HPLC).
Ultrasound-assisted extraction has been shown to be an efficient method for extracting triterpenoids, often resulting in higher yields in shorter extraction times compared to conventional methods. vjs.ac.vn The optimization of extraction parameters such as solvent-to-material ratio, extraction time, and ultrasonic power is critical for maximizing the yield of the desired compound. vjs.ac.vn
| Extraction Technique | Description | Advantages |
| Maceration | Soaking the plant material in a solvent for a period of time with occasional agitation. | Simple and requires minimal equipment. |
| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent. | Efficient for exhaustive extraction. |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time, lower solvent consumption, and often higher yields. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material, accelerating extraction. | Fast, efficient, and requires less solvent. |
Chromatographic Separation Methodologies for Ursane Triterpenoids
The separation of ursane triterpenoids, including this compound, is challenging due to their structural similarity to other triterpenoids, such as those of the oleanane and lupane classes researchgate.netthermofisher.com. Effective purification relies on multi-step chromatographic processes.
Column Chromatography Applications
Open column chromatography is a foundational technique for the large-scale, initial fractionation of plant extracts containing ursane triterpenoids researchgate.net. Silica gel is the most commonly employed stationary phase for the separation of nonpolar to medium-polarity compounds like triterpenoids researchgate.net.
The separation process involves the careful selection of a mobile phase, typically a gradient system of nonpolar and progressively more polar solvents. For instance, a gradient of n-hexane and ethyl acetate (B1210297) is often used to elute compounds of increasing polarity from the silica gel column. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
| Stationary Phase | Mobile Phase System (Illustrative) | Application | Reference |
| Silica Gel | n-Hexane-Ethyl Acetate (Gradient) | Fractionation of crude plant extracts | researchgate.net |
| Alumina | Chloroform-Methanol (Gradient) | Separation of less polar triterpenoids | researchgate.net |
| Sephadex LH-20 | Methanol | Size-exclusion chromatography to remove smaller molecules | researchgate.net |
High-Performance Liquid Chromatography (HPLC) in Triterpenoid Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of ursane triterpenoids due to its high resolution and sensitivity xjtu.edu.cn. Reversed-phase HPLC is the most common mode used for this purpose.
The choice of stationary phase is critical for achieving the desired separation. While C18 columns are widely used, C30 columns have demonstrated superior resolution for structurally similar triterpenoids like ursolic and oleanolic acids thermofisher.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) and/or methanol with water, often with the addition of acids like phosphoric acid or acetic acid to improve peak shape researchgate.netnih.gov. Due to the lack of strong chromophores in many triterpenoids, detection is often performed at low UV wavelengths (around 210 nm) or with more universal detectors like Charged Aerosol Detectors (CAD) thermofisher.comnih.gov.
| Column Type | Mobile Phase | Detection Method | Key Benefit | Reference |
| Reversed-Phase C18 | Methanol/Aqueous H3PO4 | UV (210 nm) | Robust and widely applicable | nih.gov |
| Reversed-Phase C30 | Acetonitrile/Methanol | Charged Aerosol Detector (CAD) | Enhanced resolution of isomers | thermofisher.com |
| Normal-Phase | n-Hexane/Isopropanol | UV | Separation based on polarity | researchgate.net |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of triterpenoids in plant extracts. It serves as a rapid method for creating chemical fingerprints of extracts and for the quantification of specific marker compounds impactfactor.orgnih.gov.
For the analysis of ursane triterpenoids, HPTLC is performed on pre-coated silica gel 60 F254 plates. The selection of the mobile phase is crucial for achieving good separation. A common solvent system for triterpene acids is a mixture of toluene, ethyl acetate, and an acid like glacial acetic acid or formic acid researchgate.netimpactfactor.org. After development, the plate is derivatized with a reagent, such as a 10% ethanolic sulfuric acid solution, and heated to visualize the separated compounds. Densitometric scanning is then used for quantification impactfactor.org. HPTLC fingerprinting has proven effective in distinguishing between different species based on their triterpene profiles nih.govmdpi.com.
| Stationary Phase | Mobile Phase System | Derivatization Reagent | Application | Reference |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Glacial Acetic Acid (11:9:0.5 v/v) | 10% Ethanolic Sulfuric Acid | Quantification of corosolic acid | impactfactor.org |
| Silica Gel 60 F254 | Toluene:Acetone:Formic Acid (78:22:0.15) | Not specified | Simultaneous determination of ursolic and oleanolic acids | researchgate.net |
| Silica Gel | Dichloromethane:Methanol (9:1) | Not specified | Fingerprint analysis of triterpenes in Ganoderma species | mdpi.com |
Chemical Synthesis and Derivatization Strategies for 3beta Acetoxyurs 12 En 11 One and Its Analogues
Semi-synthesis Approaches from Precursor Triterpenoids
The primary route to 3beta-Acetoxyurs-12-en-11-one and its analogues involves the semi-synthesis from readily available natural triterpenoids. Ursolic acid, due to its abundance in various plants, serves as a common and crucial starting material. nih.govmdpi.com
Derivatization from Ursolic Acid (UA) as a Core Scaffold
Ursolic acid (UA), chemically known as 3β-hydroxy-urs-12-en-28-oic acid, is a pentacyclic triterpene that is widely distributed in the plant kingdom, found in the protective waxy coatings of fruits like apples and pears, as well as in various medicinal herbs. nih.govmdpi.com Its inherent biological activities and versatile structure make it an ideal scaffold for chemical modifications. nih.govmdpi.commdpi.comsemanticscholar.orgsemanticscholar.org The synthesis of this compound begins with the acetylation of the C-3 hydroxyl group of ursolic acid. mdpi.com
Modifications at C-3 and C-28 Positions of Ursolic Acid
Significant efforts in the derivatization of ursolic acid have been concentrated on the C-3 hydroxyl and C-28 carboxylic acid functionalities. nih.govmdpi.commdpi.comsemanticscholar.orgsemanticscholar.org The acetylation of the C-3 hydroxyl group is a common initial step. nih.govmdpi.comresearchgate.net This is often followed by modifications at the C-28 position, such as esterification or amidation, which can significantly influence the properties of the resulting compound. nih.govmdpi.com For instance, the coupling of amino acid methyl esters or amino alcohol acetates at the C-28 position, subsequent to C-3 acetylation, has been shown to yield derivatives with notable biological profiles. nih.govunt.edu The stereochemistry at the C-3 position is also a critical factor, with β-oriented groups often conferring more potent activity than their α-counterparts. nih.govnih.gov
Modifications at C-11, C-17, and C-28 Positions
Beyond the C-3 and C-28 positions, the C-11 position within the C-ring of the ursane (B1242777) skeleton presents another strategic site for modification. nih.govmdpi.comresearchgate.netnih.gov The introduction of a keto group at the C-11 position is a key transformation in the synthesis of this compound. This modification, in conjunction with changes at C-3 and C-28, has been explored to create a diverse library of analogues. mdpi.comsemanticscholar.orgnih.gov The carboxyl group at C-17 is also considered essential for the activity of many ursolic acid derivatives. nih.gov
Introduction of α,β-Unsaturated Ketone Functionalities
The creation of an α,β-unsaturated ketone system within the A-ring of the ursolic acid scaffold is a notable strategy for generating potent analogues. nih.govresearchgate.net This functional group can act as a Michael acceptor, which may enhance interactions with biological targets. nih.gov The introduction of such functionalities, often in combination with heterocyclic moieties, has yielded compounds with significantly improved activities. nih.govresearchgate.net
Exploration of Novel Synthetic Pathways for this compound Analogues
The development of novel synthetic routes is crucial for accessing a wider range of analogues with unique structural features and potentially enhanced properties.
Oxidation Reactions in Triterpenoid (B12794562) Synthesis
Oxidation is a fundamental tool in the chemical modification of triterpenoids. nih.govrsc.org In the biosynthesis of triterpenoids, cytochrome P450 monooxygenases play a key role in catalyzing oxidation reactions, which introduce functional groups that are precursors for further modifications. nih.govrsc.orgthescipub.com In the laboratory, various oxidizing agents are employed to achieve specific transformations. For instance, the oxidation of the C-11 position of the ursane skeleton to a ketone is a critical step in the synthesis of this compound and its analogues. nih.gov The oxidation of the C-3 hydroxyl group to a ketone is another common transformation. nih.govrsc.org These oxidative steps are essential for creating the diverse chemical space of triterpenoid derivatives.
Table 1: Key Positions for Modification on the Ursolic Acid Scaffold
| Position | Functional Group | Common Modifications |
|---|---|---|
| C-3 | Hydroxyl (-OH) | Acetylation, Oxidation to ketone |
| C-11 | Methylene (-CH2-) | Oxidation to ketone (-C=O) |
| C-28 | Carboxylic Acid (-COOH) | Esterification, Amidation |
Acetylation Strategies on Hydroxyl Groups
Acetylation of the hydroxyl groups, particularly at the C-3 position of the ursane skeleton, is a common and fundamental strategy in the semisynthesis of more potent bioactive molecules. The introduction of an acetyl group can influence the lipophilicity and, consequently, the bioavailability and interaction of the compound with biological targets.
The acetylation of ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), a precursor to the target compound, is a well-established procedure. mdpi.com This reaction is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. lookchem.com For instance, 3-O-acetylursolic acid is a key intermediate that can be further modified to create a variety of derivatives. mdpi.com The acetylation of the C-3 hydroxyl group is often a protective step to allow for selective reactions at other positions of the triterpenoid scaffold. nih.gov
Research has shown that acetylated derivatives often exhibit improved biological profiles compared to their parent compounds. For example, studies comparing acetylated and butylated derivatives at the C-3 position demonstrated that the acetylated compounds had higher antiproliferative effects. nih.gov The general synthetic route to 3β-acetoxy-urs-12-en-28-oic acid involves the direct acetylation of ursolic acid. researchgate.net This acetylated derivative serves as a versatile starting material for the synthesis of more complex analogues, including ester and amide derivatives. mdpi.comnih.gov
Table 1: Examples of Acetylated Ursane Derivatives and Their Precursors
| Precursor Compound | Acetylated Derivative | Reference |
| Ursolic acid | 3β-acetoxy-urs-12-en-28-oic acid | mdpi.comresearchgate.net |
| Ursolic acid | 3-O-acetylursolic acid | mdpi.com |
Formation of Ester and Amide Derivatives
The synthesis of ester and amide derivatives from this compound and its analogues, particularly those derived from 3β-acetoxy-urs-12-en-28-oic acid, represents a significant avenue for creating novel compounds with potential therapeutic applications. These modifications are typically carried out at the C-28 carboxylic acid functionality.
Esterification:
Ester derivatives are commonly synthesized by reacting the C-28 carboxylic acid of an acetylated ursane scaffold with various alcohols. For example, researchers have synthesized fatty esters by treating 3-O-acetylursolic acid with bromo-diolefine. mdpi.com Another notable example is the synthesis of [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride, which has shown significant anti-tumor effects. nih.govnih.govusmf.md The synthesis of ester-linked hybrids of ursolic acid and gallic acid has also been explored to improve water solubility and antioxidant activity. researchgate.net The reaction of 3β-acetoxy-urs-12-en-28-oyl chloride with methyl gallate can yield both mono- and diacylation products. researchgate.net
Amidation:
The formation of amide derivatives involves coupling the C-28 carboxylic acid with various amines. This has proven to be a fruitful strategy for enhancing biological activity. nih.gov A general approach involves the activation of the C-28 carboxylic acid, often by converting it to an acyl chloride (e.g., 3β-acetoxy-urs-12-en-28-oyl chloride), which then reacts with an appropriate amine. researchgate.netresearchgate.net
Several studies have reported the synthesis of a wide range of amide derivatives. For instance, N-[3β-acetoxy-urs-12-en-28-oyl]-2-aminodiethanol and various piperazine (B1678402) amides have demonstrated notable antiproliferative activity. mdpi.comusmf.md The synthesis of phosphonodipeptide conjugates of ursolic acid has also been achieved through the condensation of 3β-acetoxy-urs-12-en-28-oyl chloride with phosphonodipeptides. researchgate.net Structure-activity relationship (SAR) studies have suggested that the acetylation of the C-3 position combined with the formation of an amide at the C-28 position with an amino alcohol acetate (B1210297) or amino acid methyl ester often leads to derivatives with enhanced anticancer activity. nih.gov
Table 2: Examples of Ester and Amide Derivatives of Acetylated Ursolic Acid
| Derivative Type | Specific Derivative | Starting Material | Reference |
| Ester | [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride | 3β-acetoxy-urs-12-en-28-oic acid | nih.govnih.gov |
| Ester | Fatty esters | 3-O-acetylursolic acid | mdpi.com |
| Ester | Phenyl-3β-acetoxy-urs-12-en-28-oate | 3β-acetoxy-urs-12-en-28-oic acid | lookchem.com |
| Amide | N-[3β-acetoxy-urs-12-en-28-oyl]-2-aminodiethanol | 3β-acetoxy-urs-12-en-28-oic acid | mdpi.comusmf.md |
| Amide | N-(3-β-acetoxy-ursane-12-ene-28-acyl)-aniline | 3β-acetoxy-urs-12-en-28-oic acid | lookchem.com |
| Amide | Phosphonodipeptide conjugates | 3β-acetoxy-urs-12-en-28-oyl chloride | researchgate.net |
Reaction Mechanisms and Regioselectivity in Triterpenoid Functionalization
The functionalization of complex molecules like triterpenoids is governed by specific reaction mechanisms and issues of regioselectivity. The inherent reactivity of different functional groups on the triterpenoid skeleton dictates the outcome of chemical transformations.
In the context of ursane-type triterpenoids, the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid are the primary sites for chemical modification. mdpi.com The selective functionalization of one site over others is a key challenge and a central aspect of synthetic strategy.
Regioselectivity:
The acetylation of the C-3 hydroxyl group is a prime example of regioselective functionalization. This secondary alcohol is generally more reactive towards acylation than other hydroxyl groups that might be present on the triterpenoid core, allowing for its selective protection.
The functionalization at the C-28 position, whether through esterification or amidation, is typically achieved after the C-3 hydroxyl group has been protected by acetylation. This prevents unwanted side reactions at the C-3 position. The C-28 carboxylic acid can be activated, for example, by conversion to an acyl chloride, to facilitate its reaction with nucleophiles like alcohols and amines. researchgate.netresearchgate.net
Hydrolysis reactions can also exhibit regioselectivity. For instance, the hydrolysis of 2-ethoxy-2-oxoethyl ursolate has been shown to selectively occur at the terminal ester group, leaving the ester at C-28 of the triterpenoid intact. researchgate.net
The introduction of functional groups can also be directed by the existing stereochemistry of the molecule. For example, the stereochemistry at C-3 influences the approach of reagents, with the β-orientation of the hydroxyl group being a common feature in naturally occurring ursane triterpenoids. The coupling constant of the H-3 proton in NMR spectroscopy can confirm the stereochemistry of substituents at this position. scielo.br
Understanding these reaction mechanisms and principles of regioselectivity is crucial for the rational design and synthesis of novel triterpenoid derivatives with desired biological activities.
Structural Elucidation and Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 3beta-acetoxyurs-12-en-11-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its carbon skeleton, functional groups, and stereochemistry can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed atom-by-atom connectivity and spatial arrangement. The analysis involves a suite of 1D and 2D NMR experiments.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals for this compound include a signal for the vinylic proton at C-12, methyl singlets characteristic of the triterpenoid (B12794562) skeleton, and a signal for the proton at C-3, which is shifted downfield due to the adjacent acetoxy group. The acetoxy group itself presents a sharp singlet around δ 2.05 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (methyl, methylene, methine, quaternary). For this compound, distinctive signals confirm its key structural features. The carbonyl of the acetoxy group typically resonates around 171.0 ppm, while the C-11 ketone is significantly downfield. The olefinic carbons C-12 and C-13 appear in the characteristic region for double bonds. Specifically, the chemical shift for C-12 is reported at approximately 130.5 ppm and for C-13 at 164.8 ppm. researchgate.net The presence of a ketone at C-11 is confirmed by a resonance around 195.2 ppm. researchgate.net
2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and ROESY, are crucial for assembling the complete molecular structure. researchgate.netdiva-portal.org
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling correlations, allowing for the identification of adjacent protons and the tracing of proton networks within the molecule's rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the carbon skeleton. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons to adjacent quaternary carbons are vital for assembling the triterpenoid framework.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and the relative orientation of substituents.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Urs-12-en-11-one Skeleton Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. The data below is a compilation based on reported values for closely related structures and specific values found in the literature.
| Atom No. | Representative ¹³C Chemical Shift (δC, ppm) | Representative ¹H Chemical Shift (δH, ppm) |
| 3 | ~80.9 | ~4.50 (dd) |
| 11 | ~195.2 researchgate.net | - |
| 12 | ~130.5 researchgate.net | ~5.5 (s) |
| 13 | ~164.8 researchgate.net | - |
| Acetate (B1210297) CH₃ | ~21.3 | ~2.05 (s) |
| Acetate C=O | ~171.0 | - |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
ESI-MS and HR-ESI-MS: Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing triterpenoids, which may be thermally labile. diva-portal.orgmdpi.com High-Resolution ESI-MS (HR-ESI-MS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₃₂H₄₈O₃), the expected exact mass would be used to confirm its molecular formula.
GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of triterpenoids, often after derivatization to increase volatility. The electron ionization (EI) mass spectrum reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, but often it is weak. The fragmentation of the ursane (B1242777) skeleton is complex and typically involves a retro-Diels-Alder (RDA) reaction in ring C, which is a diagnostic feature for Δ¹²-triterpenes. This cleavage results in characteristic fragment ions containing rings A and B, and rings D and E, respectively. The presence of the acetoxy group at C-3 leads to a characteristic loss of acetic acid (60 Da).
Table 2: Key Fragmentation Pathways in Mass Spectrometry of Ursane Triterpenoids
| Fragmentation Process | Description | Expected Ion(s) |
| Loss of Acetic Acid | Elimination of the acetoxy group from the molecular ion. | [M - 60]⁺ |
| Retro-Diels-Alder (RDA) | Cleavage of the C-ring, characteristic of urs-12-ene structures. | Ions corresponding to the diene and dienophile fragments. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. For a closely related compound, 3β-acetoxy-11α-methoxy-12-ursene, absorptions for the acetoxyl group (C=O) are seen at 1740 cm⁻¹ and the olefinic group (C=C) at 1668 cm⁻¹. researchgate.net For this compound, the conjugation of the C-11 ketone with the C-12 double bond would lower the frequencies for both groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | ~1735 |
| Conjugated Ketone (C=O) | Stretch | ~1665 |
| Alkene (C=C) | Stretch | ~1620 |
| C-O (Ester) | Stretch | ~1240 |
| C-H (sp³ alkanes) | Stretch | ~2850-2960 |
UV-Visible spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone system in the C-ring of this compound, formed by the C-11 ketone and the C-12 double bond, constitutes a chromophore that absorbs UV light. This π → π* transition is expected to result in a characteristic absorption maximum (λmax) in the 240-280 nm range. For instance, related compounds with this chromophore, such as 3β-O-acetyl ursolic acid, show a UV absorption band (λmax) at 217 nm. researchgate.net
Chromatographic Fingerprinting and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound from natural extracts or synthetic mixtures.
HPLC is the method of choice for the analysis of non-volatile compounds like triterpenoids. researchgate.net A reversed-phase HPLC method, typically using a C18 column, can be developed for the compound. unesp.br The mobile phase often consists of a gradient mixture of solvents like acetonitrile (B52724) and water, sometimes with modifiers like acetic or trifluoroacetic acid to improve peak shape. mdpi.com
Fingerprinting: An HPLC chromatogram serves as a "fingerprint" of a sample. By establishing a standard chromatogram for a pure sample of this compound, its presence can be confirmed in complex mixtures by comparing retention times.
Purity Assessment: The purity of an isolated sample can be determined using HPLC with a suitable detector, such as a Photo Diode Array (PDA) or Evaporative Light Scattering Detector (ELSD). researchgate.netmdpi.com A PDA detector can assess the homogeneity of a chromatographic peak by analyzing the UV spectra across its width, with purities often exceeding 95% for isolated standards. researchgate.net The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. researchgate.net
Biological Activities of 3beta Acetoxyurs 12 En 11 One and Its Derivatives: Preclinical and in Vitro Studies
Antimicrobial Activity
3beta-Acetoxyurs-12-en-11-one, a naturally occurring ursane (B1242777) triterpenoid (B12794562), has demonstrated a range of antimicrobial activities in preclinical studies. Research has shown its efficacy against various Gram-negative and Gram-positive bacteria, as well as certain fungal species. These findings suggest its potential as a source for the development of new antimicrobial agents.
Antibacterial Effects against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Shigella dysenteriae, Salmonella typhi, Klebsiella pneumoniae)
Studies have demonstrated the selective antibacterial activity of this compound against several Gram-negative bacteria. In a notable study, the compound, isolated from the stem bark of Morus mesozygia, was tested against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each bacterial strain.
The results revealed that this compound exhibited inhibitory effects on 63.6% of the microorganisms tested nih.gov. Specifically, against Escherichia coli, the compound showed an MIC of 156 µg/mL. For Pseudomonas aeruginosa, the MIC was found to be 78 µg/mL, indicating a greater potency against this opportunistic pathogen. The compound also demonstrated activity against Shigella dysenteriae and Salmonella typhi, with MIC values of 156 µg/mL and 78 µg/mL, respectively. However, it did not show any inhibitory activity against Klebsiella pneumoniae at the concentrations tested nih.gov.
Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterium | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Escherichia coli | 156 |
| Pseudomonas aeruginosa | 78 |
| Shigella dysenteriae | 156 |
| Salmonella typhi | 78 |
| Klebsiella pneumoniae | - (No activity) |
Antibacterial Effects against Gram-Positive Bacteria (e.g., Bacillus cereus)
The antibacterial spectrum of this compound also extends to Gram-positive bacteria. In the same comprehensive study, its activity against Bacillus cereus, a foodborne pathogen, was evaluated. The compound exhibited an MIC of 156 µg/mL against this bacterium, demonstrating its broad-spectrum potential nih.gov.
Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterium | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Bacillus cereus | 156 |
Antifungal Properties
In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. The aforementioned study also investigated its activity against two fungal species, Candida albicans and Cryptococcus neoformans. The compound displayed inhibitory activity against both fungi, with an MIC of 156 µg/mL for each nih.gov. This suggests that this compound possesses a broad antimicrobial profile, encompassing both bacteria and fungi.
Antifungal Activity of this compound
| Fungus | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Candida albicans | 156 |
| Cryptococcus neoformans | 156 |
Anticancer and Antiproliferative Activities in Cellular Models
While direct studies on the anticancer and antiproliferative activities of this compound are limited, research into its derivatives has provided valuable insights into the potential of this class of compounds as anticancer agents. These studies have primarily focused on cellular models, evaluating the ability of these compounds to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis.
Growth Inhibition in Various Cancer Cell Lines (e.g., HepG2, HeLa, BGC-823, SH-SY5Y, HT-29, PC-3, AsPC-1, MCF-7, Du 145, K562, A549, B16F)
A significant body of research has focused on a derivative of this compound, namely [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride. This novel compound has demonstrated significant anti-growth capabilities against several cancer cell lines.
In one study, the cytotoxic activity of this derivative was evaluated against human hepatoma (HepG2), human gastric carcinoma (BGC-823), and human colon adenocarcinoma (HT-29) cell lines. The results indicated a significant anti-growth ability against all tested cell lines, with a particularly pronounced effect against BGC-823 cells. Notably, the compound exhibited low cytotoxicity towards the normal human gastric cell line GES-1, suggesting a degree of selectivity for cancer cells nih.gov.
Cytotoxic Activity of [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride
| Cancer Cell Line | Cell Type | Observed Effect |
|---|---|---|
| HepG2 | Human Hepatoma | Significant anti-growth ability |
| BGC-823 | Human Gastric Carcinoma | Particularly significant anti-growth ability |
| HT-29 | Human Colon Adenocarcinoma | Significant anti-growth ability |
Induction of Apoptosis in Cancer Cells
Further investigation into the mechanism of action of [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride revealed its ability to induce apoptosis in cancer cells. In BGC-823 gastric cancer cells, treatment with this derivative led to several hallmark features of apoptosis. These included the formation of a "comet-like" DNA pattern in the comet assay, an accumulation of cells in the sub-G0/G1 phase of the cell cycle, and the externalization of phosphatidylserine, a key marker of early apoptosis nih.gov.
Mechanistically, the compound was found to up-regulate the activity of Caspase-3, a crucial executioner caspase in the apoptotic pathway. Concurrently, it down-regulated the expression of the anti-apoptotic proteins Bcl-2 and Survivin. These findings suggest that the derivative triggers apoptosis in BGC-823 cells through the mitochondria-mediated pathway nih.gov.
Cell Cycle Arrest Mechanisms
The capacity of a compound to induce cell cycle arrest is a critical indicator of its potential as an antiproliferative agent. For prostate cancer cells, inhibition of the 12-Lipoxygenase (12-LOX) pathway has been shown to cause growth arrest by halting the cell cycle at the G0/G1 phase. nih.gov This arrest is associated with the suppression of key regulatory proteins such as cyclin D1 and D3. nih.gov While direct studies on the cell cycle arrest mechanisms of this compound are not extensively detailed in the available research, the broader class of ursane-type triterpenoids has demonstrated cytotoxic and anticancer properties, which are often mediated through the induction of apoptosis and cell cycle modulation. sinica.edu.twresearchgate.net Further investigation is required to elucidate the specific effects of this compound on cell cycle progression and the expression of associated regulatory proteins.
Anti-inflammatory Effects in Cellular Models
Ursane-type triterpenoids are well-regarded for their anti-inflammatory properties. sinica.edu.twresearchgate.net Cellular models of inflammation, often utilizing macrophage cell lines like RAW264.7 stimulated with lipopolysaccharide (LPS), are standard for evaluating the anti-inflammatory potential of novel compounds. nih.gov The inflammatory response in these models is characterized by the production of various mediators that propagate inflammation.
A key mechanism of anti-inflammatory action is the modulation of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process. mdpi.com Several new ursane-type triterpenoids have demonstrated significant inhibitory effects on NO production in LPS-activated macrophages. nih.gov For instance, studies on baicalin butyl ester, a derivative of another class of flavonoids, showed that it could effectively suppress the expression of NO, COX-2, IL-6, and IL-1β in vitro. nih.gov This modulation of inflammatory mediators is a crucial aspect of the anti-inflammatory response. mdpi.com While specific data on this compound is limited, the established anti-inflammatory profile of the ursane triterpenoid class suggests its potential to act through similar pathways. sinica.edu.twresearchgate.net
Table 1: Effect of Selected Ursane-Type Triterpenoids on Nitric Oxide Production
| Compound | Cell Line | Stimulant | Inhibition of NO Production |
| 3-oxours-12-en-20, 28-olide | RAW264.7 | LPS | Significant |
| 3β-hydroxyurs-12-en-20, 28-olide | RAW264.7 | LPS | Significant |
| 3β-hydroxyurs-11, 13(18)-dien-20, 28-olide | RAW264.7 | LPS | Significant |
Data derived from a study on triterpenoids from Rosmarinus officinalis. nih.gov
Neutrophils play a central role in the inflammatory response, and their activation leads to the release of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), and proteolytic enzymes, including elastase. nih.govresearchgate.net The generation of superoxide is part of the "respiratory burst" and is a key component of the innate immune defense. nih.gov However, excessive release of superoxide and elastase can contribute to tissue damage in chronic inflammatory conditions. researchgate.net The inhibition of these processes is a target for anti-inflammatory therapies. nih.gov For example, the chalcone derivative, 3′-isopropoxychalcone, has been shown to inhibit both superoxide generation and elastase release in human neutrophils activated by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP). nih.govnih.gov The mechanism for this inhibition was linked to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.gov Although direct experimental data for this compound is not available, the known anti-inflammatory properties of ursane triterpenoids suggest that investigating its effects on neutrophil function is a worthwhile avenue for future research.
Antidiabetic and Antiglycation Potentials (In Vitro)
The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes. f1000research.com One of the primary therapeutic approaches involves the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. nih.gov
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme slows carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a decrease in postprandial blood glucose levels. nih.gov Many natural compounds, including ursane-type triterpenoids, have been evaluated for their α-glucosidase inhibitory activity. nih.govmdpi.com Studies have shown that the structural features of these triterpenoids, such as the presence and position of carboxyl and hydroxyl groups, significantly influence their inhibitory potency. mdpi.com For example, corosolic acid and oleanolic acid have been identified as potent inhibitors of α-glucosidase. researchgate.net The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value, with a lower IC₅₀ indicating greater potency. researchgate.net While specific IC₅₀ values for this compound are not documented in the reviewed literature, the consistent activity within the ursane class suggests it may also possess α-glucosidase inhibitory properties.
Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of Selected Triterpenoids
| Compound | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Corosolic Acid | 17.86 ± 0.42 | Acarbose | 127.64 ± 0.64 |
| Oleanolic Acid | 18.82 ± 0.59 | Acarbose | 127.64 ± 0.64 |
Data from a study on compounds isolated from Lumnitzera littorea. researchgate.net
Antioxidant Activity (In Vitro)
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. openagrar.de The antioxidant capacity of natural products is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.nete3s-conferences.org In the DPPH assay, antioxidants reduce the stable DPPH radical, causing a color change that can be measured spectrophotometrically. biorxiv.org Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. e3s-conferences.org The antioxidant activity is often expressed as an IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. openagrar.dedovepress.com While many plant extracts and their constituent triterpenoids exhibit antioxidant properties, specific data quantifying the DPPH and ABTS radical scavenging activity of this compound were not found in the reviewed scientific literature.
Tyrosinase Inhibitory Activity of this compound and its Derivatives: Preclinical and In Vitro Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The inhibition of this enzyme is a significant area of research in the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications. While a wide range of natural and synthetic compounds have been investigated for their tyrosinase inhibitory potential, specific preclinical and in vitro data on the activity of this compound and its derivatives are not extensively documented in publicly available scientific literature.
The parent scaffold, the ursane-type triterpenoid, has been a subject of interest in the study of tyrosinase inhibition. For instance, research on various plant extracts containing ursane triterpenoids has demonstrated inhibitory effects on tyrosinase activity. However, these studies often focus on a mixture of compounds or on more common ursane derivatives like ursolic acid.
A study on the antimicrobial activity of compounds isolated from the stem bark of Morus mesozygia identified this compound as one of the constituents. While this research established its presence in a plant known to have constituents with tyrosinase inhibitory properties, the study itself did not evaluate the direct effect of this compound on the tyrosinase enzyme.
Broader investigations into the structure-activity relationships of ursane-type triterpenoids could provide theoretical insights. The presence of the acetoxy group at the 3-beta position and the keto group at the 11-position on the ursane skeleton would be critical determinants of its interaction with the active site of the tyrosinase enzyme. However, without specific experimental data, any discussion on its inhibitory activity remains speculative.
Currently, there is a lack of published, detailed research findings, including IC50 values or kinetic studies, that specifically characterize the tyrosinase inhibitory activity of this compound or its synthesized derivatives. Therefore, a data table summarizing such findings cannot be constructed at this time. Further focused research is required to elucidate the potential role of this specific compound and its analogues as tyrosinase inhibitors.
Mechanisms of Action at the Cellular and Molecular Level
Modulation of Intracellular Signaling Pathways in Cancer Research
Research into how 3beta-Acetoxyurs-12-en-11-one influences the complex network of intracellular signaling in cancer cells is critical to understanding its therapeutic potential.
Influence on STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis. usmf.md Currently, there is a lack of specific research data elucidating the direct influence of this compound on the STAT3 signaling cascade. The parent triterpenoid (B12794562), ursolic acid, has been documented to inhibit the STAT3 pathway, highlighting a possible, yet uninvestigated, mechanism for its derivatives. nih.govunt.edu
Regulation of TRAIL Signaling
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. nih.gov The modulation of TRAIL signaling is a key anticancer strategy. At present, scientific literature specifically investigating the role of this compound in the regulation of TRAIL-induced apoptosis is not available. Research on ursolic acid has shown that it can sensitize cancer cells to TRAIL-induced apoptosis, but this specific action has not been documented for this compound. nih.gov
Apoptotic Pathway Induction and Related Molecular Targets
Apoptosis, or programmed cell death, is a fundamental process that is often evaded by cancer cells. Many therapeutic agents aim to reactivate this process.
Mitochondrial Signaling Pathway Involvement
The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for cell death, controlled by the Bcl-2 family of proteins. nih.gov Detailed studies focusing on the specific involvement of this compound in modulating the mitochondrial signaling pathway have not been found in the reviewed literature. For context, a different ursolic acid derivative, [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride, has been found to induce apoptosis by regulating the mitochondrial signaling pathway. nih.govunt.edu This points to the possibility of similar activities within this class of compounds, although specific evidence for this compound is lacking.
Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins. nih.gov Its activation is a definitive marker of apoptosis. There is no specific research available that demonstrates or quantifies the activation of caspase-3 by this compound. It is known that related ursane (B1242777) derivatives can activate caspase-3, but this direct link has not been established for the compound . nih.gov
Research Findings Summary
The table below summarizes the available research findings for this compound based on the outlined topics.
| Section | Topic | Research Findings for this compound |
| 6.1.1 | Impact on NF-κB Pathway | No specific data available. |
| 6.1.2 | Influence on STAT3 Pathway | No specific data available. |
| 6.1.3 | Regulation of TRAIL Signaling | No specific data available. |
| 6.2.1 | Mitochondrial Signaling Pathway | No specific data available. |
| 6.2.2 | Caspase-3 Activation | No specific data available. |
Compound Information
| Compound Name | General Information |
| This compound | A pentacyclic triterpenoid isolated from plants like Morus mesozygia. nih.govresearchgate.net Identified as a compound with cytotoxic properties. researchgate.netfrontiersin.org |
Regulation of Pro- and Anti-apoptotic Proteins (e.g., Bcl-2, Bax, Survivin)
There is no specific information available detailing the direct effects of this compound on the expression or function of pro-apoptotic proteins like Bax or anti-apoptotic proteins such as Bcl-2 and Survivin. While reviews mention that plant-derived compounds can modulate these pathways, the specific role of this compound has not been elucidated. nih.gov
Cell Cycle Regulation Mechanisms
Specific studies on how this compound regulates the cell cycle are not present in the available literature.
No research data was found that specifically investigates the impact of this compound on the Cyclin D1/CDK4 complex or the phosphorylation status of the Retinoblastoma protein.
Information detailing the ability of this compound to upregulate cyclin-dependent kinase inhibitors such as p15, p21, or p53 is not available. While extracts from plants containing this compound have been noted for effects on p53 and p21, these activities have not been specifically linked to this compound itself. researchgate.net
Inhibition of Protein Biosynthesis
There is no direct evidence or research available to suggest that this compound functions as an inhibitor of protein biosynthesis.
Potential Interaction with Target Proteins
While this compound has been identified as a constituent in bioactive plant extracts, its specific molecular targets within human cells have not been identified or characterized in the reviewed scientific literature. nih.gov
Structure Activity Relationship Sar Studies of 3beta Acetoxyurs 12 En 11 One and Its Derivatives
Influence of Substitutions at C-3, C-11, and C-28 Positions on Bioactivity
Modifications at the C-3, C-11, and C-28 positions of the ursane (B1242777) skeleton have been a primary focus of SAR studies, revealing their critical role in modulating the bioactivity of these compounds. capes.gov.brmdpi.com
The nature and orientation of the substituent at the C-3 position are crucial for cytotoxicity. For instance, the presence of a β-oriented hydrogen-bond forming group at C-3 generally leads to more potent cytotoxicity compared to its α-counterpart. mdpi.comnih.gov The introduction of an acetyl group at the 3-hydroxyl position, as seen in 3beta-acetoxyurs-12-en-11-one, is a common strategy that can influence the compound's activity. mdpi.com Furthermore, replacing the hydroxyl group with an amino group, particularly a 3β-amino derivative, has been shown to be significantly more potent than the parent ursolic acid in various cancer cell lines. nih.govnih.gov
The C-11 position also plays a significant role. The presence of an oxo (keto) group at C-11, a key feature of this compound, is important for certain biological activities. sinica.edu.twacs.org However, in some cases, the introduction of an additional oxo moiety at C-11 can be detrimental to the cytotoxic potency of ursolic acid derivatives. nih.gov
The C-28 position , typically a carboxylic acid in the parent compound ursolic acid, is another key site for modification. Esterification or amidation at this position can significantly enhance biological potential. mdpi.com For example, the introduction of amino alkyl groups at C-28 has resulted in a significant improvement in cytotoxicity. nih.gov The combination of an acetyl group at C-3 and an amino alkyl group at C-28 has been shown to increase biological potential. mdpi.com Research has indicated that derivatives with modifications at both the C-3 and C-28 positions hold promising potential for enhanced bioactivity. rsc.org
| Compound/Derivative | Modification | Effect on Bioactivity | Reference |
| 3β-amino derivative of ursolic acid | Amino group at C-3 | ~20-fold more potent cytotoxicity than ursolic acid. | nih.govnih.gov |
| Ursolic acid derivative with amino alkyl group | Amino alkyl group at C-28 | Significant improvement in cytotoxicity. | nih.gov |
| Ursolic acid derivative with C-3 acetylation and C-28 amino alkylation | Acetyl group at C-3 and amino alkyl group at C-28 | Increased biological potential. | mdpi.com |
| Ursolic acid derivative with additional oxo group | Oxo group at C-11 | Intolerable for cytotoxic potency. | nih.gov |
Role of Ring A Modifications in Biological Activity
Modifications within Ring A of the ursane skeleton have a profound impact on the biological activity of these triterpenoids. sinica.edu.twacs.org The presence of an enone functionality in Ring A is often associated with stronger activity. sinica.edu.tw Specifically, a 1-en-3-one functionality in Ring A is considered important for significant inhibitory activity against nitric oxide production. sinica.edu.tw
Further substitutions on Ring A can also modulate bioactivity. For instance, the introduction of nitrile or carboxyl groups at the C-2 position has been shown to enhance activity. sinica.edu.tw Conversely, the presence of hydroxyl, aminocarbonyl, methoxy, chloride, or bromide groups at this position tends to decrease activity. sinica.edu.tw
The stereochemistry of substituents on Ring A is also a critical factor. For example, ursolic acid derivatives with a β-oriented hydrogen-bond forming group at C-3 generally exhibit more potent cytotoxicity than their α-epimers. mdpi.com This highlights the importance of the three-dimensional arrangement of atoms in this ring for interaction with biological targets.
| Ring A Modification | Effect on Bioactivity | Reference |
| 1-en-3-one functionality | Important for significant activity. | sinica.edu.tw |
| Nitrile or carboxyl group at C-2 | Enhances activity. | sinica.edu.tw |
| Hydroxyl, aminocarbonyl, methoxy, chloride, or bromide at C-2 | Decreases activity. | sinica.edu.tw |
| β-oriented hydrogen-bond forming group at C-3 | More potent cytotoxicity than α-counterparts. | mdpi.com |
Impact of Conjugated Alpha,Beta-Unsaturated Ketone Moieties
The presence of a conjugated α,β-unsaturated ketone moiety is a significant structural feature that often correlates with enhanced cytotoxicity in various compounds, including ursane derivatives. nih.govresearchgate.net This functional group is a key pharmacophore that can contribute to the biological activity of a molecule. nih.gov
In the context of ursane-type triterpenoids, the introduction of an enone system in ring A or C can lead to a marked increase in potency. sinica.edu.twacs.org For example, oleanane (B1240867) and ursane triterpenoids with a 12-en-11-one functionality in ring C, as seen in this compound, can exhibit enhanced activity. sinica.edu.tw Furthermore, the combination of a modified ring A, such as one containing a 1-en-3-one system, with a modified ring C containing a 9(11)-en-12-one or 12-en-11-one functionality, can lead to a dramatic increase in potency, in some cases by about 10,000 times compared to the parent compound. acs.org
The cytotoxic effect of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules such as proteins and peptides. researchgate.net This can lead to the disruption of cellular processes and ultimately, cell death. nih.gov
Significance of Lipophilicity Enhancement on Cytotoxicity
The lipophilicity, or fat-solubility, of a compound is a critical physicochemical property that influences its ability to cross cell membranes and interact with intracellular targets. For ursane-type triterpenoids, which are generally lipophilic, modifications that alter this property can have a significant impact on their cytotoxic activity. bohrium.comnih.gov
Enhancing the lipophilicity of these compounds can, in some instances, lead to improved cytotoxicity. rsc.org This is because increased lipophilicity can facilitate the transport of the molecule across the lipid bilayer of cell membranes, thereby increasing its intracellular concentration and access to its molecular targets. nih.gov For example, the introduction of ester moieties has been shown to enhance the anticancer activity of triterpenes, partly due to the increased lipophilicity improving the ability of the drugs to penetrate cell membranes. rsc.org
However, the relationship between lipophilicity and cytotoxicity is not always linear. While some degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to cellular components, which may reduce the compound's effectiveness. bohrium.com Therefore, an optimal balance of lipophilicity and hydrophilicity is often required for maximal cytotoxic activity.
Correlation Between Structural Features and Specific Pharmacological Activities
Specific structural features of this compound and its derivatives have been correlated with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
For anti-inflammatory activity , the presence of a carboxylic group at C-28 and an alcoholic group at C-28 has been shown to increase activity in certain models. nih.gov Furthermore, ursane-type triterpenoids with various enone functionalities in Ring A often exhibit stronger inhibitory activity against nitric oxide production, a key mediator of inflammation. sinica.edu.tw
Regarding cytotoxicity , several structural elements are key. The presence of an α,β-unsaturated ketone system is often associated with potent cytotoxic effects. dntb.gov.ua The nature of the substituent at C-3 is also critical, with β-oriented hydrogen-bond forming groups generally conferring greater cytotoxicity. mdpi.com Modifications at the C-28 position, such as the introduction of amino acid or polyamine moieties, can also significantly enhance anticancer activity. mdpi.comresearchgate.net The combination of modifications at different positions, such as an acetoxy group at C-3 and a substituted amino group at C-28, can lead to derivatives with stronger cell growth inhibitory properties than the parent ursolic acid. mdpi.com
| Pharmacological Activity | Correlated Structural Features | Reference |
| Anti-inflammatory | Carboxylic group at C-28, alcoholic group at C-28, enone functionality in Ring A. | sinica.edu.twnih.gov |
| Antimicrobial | Acetoxy group at C-3, ketone at C-11. | medchemexpress.comresearchgate.net |
| Cytotoxic | α,β-unsaturated ketone system, β-oriented H-bond forming group at C-3, modifications at C-28. | mdpi.commdpi.comdntb.gov.uaresearchgate.net |
Biotransformation and Microbial Metabolism of Ursane Triterpenoids
Microbial Transformation of 3beta-Acetoxyurs-11-en-13beta,28-olide by Aspergillus niger
A notable example of the microbial transformation of an ursane (B1242777) triterpenoid (B12794562) involves the compound 3beta-Acetoxyurs-11-en-13beta,28-olide when incubated with the fungus Aspergillus niger. nih.gov This process was investigated to explore the potential of creating derivatives with improved pharmacological properties. nih.govresearchgate.net
In a controlled study, 3beta-Acetoxyurs-11-en-13beta,28-olide was introduced into a culture of Aspergillus niger and allowed to incubate for a period of 12 days. nih.gov Following the incubation, the resulting metabolites were extracted and purified using column chromatography. nih.gov Spectroscopic analysis, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR), was employed to elucidate the structure of the transformed compound. nih.gov
The analysis identified the metabolite as 3beta-acetoxyurs-11,12-epoxy-13beta,28-olide, an oxidized derivative of the parent compound. nih.gov This transformation demonstrates the capability of Aspergillus niger to carry out specific oxidative reactions on the ursane skeleton.
Enzymatic Biotransformation Pathways
The biotransformation of ursane triterpenoids is facilitated by a variety of enzymatic reactions, primarily catalyzed by microbial enzymes. mdpi.com These transformations are valued for their high degree of regio- and stereoselectivity, which can be challenging to achieve through conventional chemical synthesis. researchgate.net
Common enzymatic reactions involved in the metabolism of triterpenoids include:
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the triterpenoid scaffold. This is often one of the initial and most frequent modifications.
Oxidation: The conversion of hydroxyl groups to ketones or aldehydes, or the formation of epoxides. nih.gov
Reduction: The reduction of carbonyl groups or double bonds.
Glycosylation: The attachment of sugar moieties to the triterpenoid structure, which can significantly alter its solubility and bioactivity.
Esterification and De-esterification: The addition or removal of ester groups.
In the case of ursane triterpenoids, cytochrome P450 monooxygenases are a key class of enzymes responsible for many of the oxidative transformations, including hydroxylations and epoxidations. mdpi.com The specific enzymes present in a given microorganism determine the nature and position of the chemical modifications.
The biosynthesis of ursane triterpenoids in plants begins with the cyclization of 2,3-oxidosqualene (B107256) to α-amyrin, which then undergoes a series of oxidative modifications to produce various ursane-type triterpenoids. nih.gov Microbial biotransformation can be seen as an extension of this natural diversification process, creating a broader range of structurally diverse compounds.
Production of Bioactive Metabolites via Biocatalysis
A primary motivation for exploring the biotransformation of ursane triterpenoids is the production of novel metabolites with enhanced or unique biological activities. nih.gov The structural modifications introduced by microbial enzymes can lead to significant changes in the pharmacological profile of the parent compound. nih.gov
In the transformation of 3beta-Acetoxyurs-11-en-13beta,28-olide by Aspergillus niger, the resulting metabolite, 3beta-acetoxyurs-11,12-epoxy-13beta,28-olide, exhibited significantly enhanced biological activity. nih.gov Specifically, the metabolite was found to be a potent and selective inhibitor of α-glucosidase, with an IC50 value of 3.56 ± 0.38 μM. nih.gov This was a marked improvement compared to the substrate, which had an IC50 value of 14.7 ± 1.3 μM, and the standard drug acarbose, with an IC50 value of 545 ± 7.9 μM. nih.gov Furthermore, the transformed compound showed high antiglycation potential. nih.gov
This demonstrates the potential of biocatalysis as a tool for drug discovery and development, enabling the creation of more potent and selective therapeutic agents from naturally occurring triterpenoids. nih.gov The process of microbial transformation offers an environmentally friendly and efficient alternative to synthetic chemistry for the production of complex bioactive molecules. nih.gov
Advanced Research Methodologies and Future Directions in the Study of 3beta Acetoxyurs 12 En 11 One
Computational Chemistry Approaches (e.g., Molecular Docking)
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict the interactions between a ligand, such as 3beta-Acetoxyurs-12-en-11-one, and its potential biological targets at a molecular level. Molecular docking is a primary technique used to simulate the binding orientation and affinity of a molecule to the active site of a target protein.
For ursane (B1242777) derivatives, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For example, derivatives of the closely related ursolic acid have been docked against various enzymes to predict their inhibitory effects. Docking studies have shown that ursane derivatives can have a high affinity for the active site of cyclooxygenase-2 (COX-2), suggesting a molecular basis for their anti-inflammatory effects. mdpi.com In the context of cancer research, docking has been used to evaluate the binding of ursane derivatives to critical proteins like ABL1 kinase, a target in chronic myelogenous leukemia, and Bcl-XL, an anti-apoptotic protein. nih.govmdpi.com These computational models help prioritize compounds for synthesis and biological testing, saving significant time and resources. While specific docking studies on this compound are not extensively published, the methodologies applied to its structural analogs provide a clear blueprint for future in-silico investigations to identify its direct molecular targets.
| Ursane Derivative Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Ursolic Acid Derivatives | COX-2 | High binding affinity to the active site, suggesting a mechanism for anti-inflammatory effects. | mdpi.com |
| Benzyl Ester of Gypsogenin (Ursane-type) | ABL1 Kinase | Identified a derivative (PT5) with strong in-vitro inhibitory activity, justified by docking results. | nih.gov |
| 3-Pyridinylidene Ursane Derivatives | Bcl-XL (Anti-apoptotic protein) | Derivatives exhibited high docking scores for Bcl-XL inhibition, suggesting a pro-apoptotic mechanism. | mdpi.com |
| Ursolic Acid Derivatives | HIF-1α | A synthesized derivative showed stronger inhibition of HIF-1α than the parent compound, indicating potential for optimization. | nih.gov |
Target Identification and Validation Strategies
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for its development as a therapeutic agent. For this compound, which has reported antimicrobial and cytotoxic activities, a multi-pronged approach to target identification is necessary. nih.govnih.govmedchemexpress.com
One of the classic methods is bioassay-guided fractionation, where a crude plant extract is separated into fractions, and each is tested for a specific biological activity. unt.eduusmf.md This approach, which led to the isolation of this compound from species like Morus mesozygia, can be coupled with modern techniques. nih.govnih.gov
Modern strategies include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Furthermore, genetic approaches can be employed; for instance, by observing which gene knockouts or overexpressions in model organisms like yeast confer resistance or sensitivity to the compound. Phytochemicals are known to modulate numerous molecular targets, including growth factor signaling pathways (EGFR, PI3K/Akt/mTOR), cell cycle proteins, and proteins involved in apoptosis like caspases. nih.gov The anti-proliferative effects of ursane derivatives have been linked to the induction of apoptosis through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins and caspases. mdpi.comnih.gov Validating these potential targets involves subsequent biochemical assays, genetic manipulation (e.g., siRNA or CRISPR) to confirm the target's role in the compound's activity, and cellular thermal shift assays (CETSA) to confirm direct binding in a cellular environment.
| Target Class | Specific Example(s) | Associated Biological Activity | Reference |
|---|---|---|---|
| Inflammatory Enzymes | COX-2, HIF-1α | Anti-inflammatory | mdpi.comnih.govsemanticscholar.org |
| Apoptosis Regulators | Bcl-2, Bcl-XL, Survivin, Caspases | Anticancer (Pro-apoptotic) | mdpi.comnih.gov |
| Kinases | ABL Tyrosine Kinase, ERK | Anticancer (Signal Transduction Inhibition) | nih.gov |
| Microbial Proteins | Various bacterial/fungal enzymes or structural proteins | Antimicrobial | nih.govresearchgate.net |
Development of Analytical Methods for Biological Matrices in Research Settings
To study the pharmacokinetics, metabolism, and target engagement of this compound in a research setting, robust analytical methods capable of detecting and quantifying the compound in complex biological matrices (e.g., plasma, tissues, cell lysates) are essential.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of triterpenoids. usmf.md For ursane derivatives, HPLC methods are often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. The development of such methods involves optimizing the mobile phase, stationary phase (column), and detection parameters to achieve good resolution and accurate quantification. For instance, several analytical methods have been reported for the determination of the related triterpenoid (B12794562), asiatic acid, and validated according to regulatory guidelines. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like 1H-13C HSQC and HMBC, is invaluable for structural elucidation and can also be used for quantification in complex mixtures like plant extracts. unt.eduusmf.md Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after chemical derivatization (e.g., methylation or silylation) to increase the volatility of the triterpenoids. usmf.md These analytical techniques are fundamental for everything from initial isolation and characterization from natural sources to detailed metabolic studies in preclinical models. researchgate.netresearchgate.net
| Technique | Application in Research | Key Advantages | Reference |
|---|---|---|---|
| HPLC (with UV/MS) | Quantification in plant extracts and biological fluids. | High sensitivity, specificity, and suitability for quantitative analysis. | usmf.mdnih.gov |
| Thin-Layer Chromatography (TLC) | Initial separation, fractionation, and purity assessment. | Simplicity, low cost, and speed. | usmf.mdresearchgate.net |
| NMR Spectroscopy (1D & 2D) | Structural elucidation of new and known compounds. | Provides detailed structural information. | unt.eduresearchgate.net |
| Gas Chromatography (GC-MS) | Analysis of volatile or derivatized triterpenoids. | Excellent separation efficiency and structural identification via mass spectra. | usmf.md |
Exploration of Synthetic Biology for Triterpenoid Production
The natural abundance of many valuable triterpenoids, including potentially this compound, is often low, making extraction from plant sources unsustainable and economically challenging. nih.gov Synthetic biology offers a promising alternative for the large-scale, sustainable production of these complex molecules. researchgate.net This approach involves engineering the metabolic pathways of microbial or plant hosts to produce the desired compound.
The biosynthesis of triterpenoids starts from the mevalonate (B85504) (MVA) or methylerythritol-4-phosphate (MEP) pathway, which produces the universal isoprene (B109036) precursors. researchgate.net These are assembled into the linear C30 compound, 2,3-oxidosqualene (B107256), the common precursor for all cyclic triterpenes. oup.combiorxiv.org The vast diversity of triterpenoid scaffolds is then generated by a class of enzymes called oxidosqualene cyclases (OSCs), followed by further modifications (e.g., oxidation, glycosylation, acylation) by enzymes like cytochrome P450 monooxygenases (P450s) and transferases. researchgate.net
Heterologous hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli have been successfully engineered to produce various triterpenoids. oup.com More recently, transient expression in plants like Nicotiana benthamiana has emerged as a rapid and scalable platform for reconstructing plant biosynthetic pathways and producing high levels of triterpenoids. frontiersin.org Engineering efforts focus on optimizing the flux through the upstream MVA pathway, introducing the necessary OSCs and tailoring enzymes, and potentially down-regulating competing pathways to maximize the yield of the target molecule. biorxiv.org This "green" manufacturing route could provide a reliable source of this compound for extensive research and development. researchgate.net
| Host Organism | Key Engineering Strategies | Advantages | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Engineering of the mevalonate (MVA) pathway; heterologous expression of OSCs and P450s. | Genetically tractable, robust for industrial fermentation. | oup.combiorxiv.org |
| Escherichia coli | Introduction of the MVA pathway; expression of triterpene biosynthesis genes. | Fast growth, high-density cultivation. | oup.com |
| Nicotiana benthamiana | Transient expression of pathway enzymes via agroinfiltration. | Rapid, cost-effective, provides a plant cellular environment optimal for plant enzymes. | researchgate.netfrontiersin.org |
Innovations in Drug Design and Optimization of Ursane Derivatives
While natural products like this compound possess inherent biological activity, medicinal chemistry efforts are often required to optimize their properties, such as potency, selectivity, and pharmacokinetic profile. The ursane skeleton is a versatile scaffold for such optimization. nih.gov
Structure-activity relationship (SAR) studies are central to this process. Researchers systematically synthesize derivatives by modifying the core structure at specific positions and evaluate how these changes affect biological activity. For ursane-type triterpenoids, key modification sites include the C-3 hydroxyl group, the C-28 carboxylic acid (in related compounds like ursolic acid), and the C-11 position. nih.govmdpi.com For example, converting the C-28 carboxylic acid of ursolic acid to amides or esters has been shown to enhance anticancer activity. mdpi.comnih.gov Similarly, introducing moieties like 1,2,3-triazole groups or aminoguanidine (B1677879) has led to derivatives with improved anti-inflammatory properties. mdpi.comnih.gov
The synthesis of a novel derivative, [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride, demonstrated significantly improved anti-growth ability against gastric cancer cells compared to the parent ursolic acid, highlighting a successful optimization strategy. nih.gov These studies show that rational design, guided by computational modeling and an understanding of SAR, can transform a natural lead compound into a highly potent and specific drug candidate. nih.gov Future research on this compound will likely involve creating a library of derivatives with modifications at the C-3 acetate (B1210297) and other accessible positions to explore and enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
